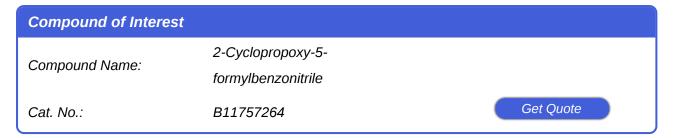


An In-depth Technical Guide to 2-Cyclopropoxy-5-formylbenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and theoretical applications of **2-Cyclopropoxy-5-formylbenzonitrile**. Due to the limited availability of published experimental data for this specific compound, this document combines information from structurally similar molecules, predicted data, and established chemical principles to serve as a valuable resource for researchers. The guide includes tabulated chemical data, a detailed hypothetical synthesis protocol, and graphical representations of the synthetic workflow and a potential logical pathway for its application in drug discovery.

Chemical Properties

While specific experimental data for **2-Cyclopropoxy-5-formylbenzonitrile** is not widely available in peer-reviewed literature, its chemical properties can be estimated based on its structure and data from analogous compounds. The core structure features a benzonitrile moiety substituted with a cyclopropoxy and a formyl group, suggesting its potential as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents.

Structural Information



Identifier	Value	
IUPAC Name	2-(cyclopropyloxy)-5-formylbenzonitrile	
Molecular Formula	C11H9NO2	
Molecular Weight	187.19 g/mol	
Canonical SMILES	O=CC1=CC(C#N)=C(OC2CC2)C=C1	
InChl Key	InChI=1S/C11H9NO2/c12-7-9-3-1-8(6-13)4- 10(9)14-11-5-2-11/h1,3-4,6,11H,2,5H2	

Physicochemical Properties (Predicted and Inferred)

Quantitative data for **2-Cyclopropoxy-5-formylbenzonitrile** is largely unavailable. The following table includes predicted values and data from the closely related compound 2-(2-Cyclopropylethoxy)-5-formylbenzonitrile where applicable.



Property	Value	Source
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Expected to be soluble in organic solvents like Chloroform and Methanol.	Inferred from similar compounds
XLogP3	2.5	Predicted for 2-(2- Cyclopropylethoxy)-5- formylbenzonitrile[1]
Hydrogen Bond Donor Count	0	Predicted for 2-(2- Cyclopropylethoxy)-5- formylbenzonitrile[1]
Hydrogen Bond Acceptor Count	3	Predicted for 2-(2- Cyclopropylethoxy)-5- formylbenzonitrile[1]
Rotatable Bond Count	3	Predicted for 2-(2- Cyclopropylethoxy)-5- formylbenzonitrile[1]
Exact Mass	187.063328 g/mol	Calculated
Topological Polar Surface Area	50.1 Ų	Predicted for 2-(2- Cyclopropylethoxy)-5- formylbenzonitrile[1]

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of **2-Cyclopropoxy-5-formylbenzonitrile** is not currently available. However, a plausible and efficient synthetic route can be proposed based on the well-established Williamson ether synthesis.[2][3] This method involves the reaction of a phenoxide with an alkyl halide.



Proposed Synthetic Pathway: Williamson Ether Synthesis

The proposed synthesis starts from the commercially available 2-hydroxy-5-formylbenzonitrile and introduces the cyclopropoxy group via a nucleophilic substitution reaction with a suitable cyclopropyl electrophile, such as cyclopropyl bromide.



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Caption: Proposed synthetic pathway for **2-Cyclopropoxy-5-formylbenzonitrile**.

Detailed Hypothetical Experimental Protocol

Objective: To synthesize **2-Cyclopropoxy-5-formylbenzonitrile** from 2-hydroxy-5-formylbenzonitrile.

Materials:

- 2-hydroxy-5-formylbenzonitrile
- Cyclopropyl bromide
- Potassium carbonate (anhydrous)
- Acetone (anhydrous)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography



Procedure:

- Reaction Setup: To a stirred solution of 2-hydroxy-5-formylbenzonitrile (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
- Addition of Alkylating Agent: Add cyclopropyl bromide (1.2 equivalents) to the reaction mixture.
- Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.
- Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-Cyclopropoxy-5-formylbenzonitrile.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Applications in Drug Discovery

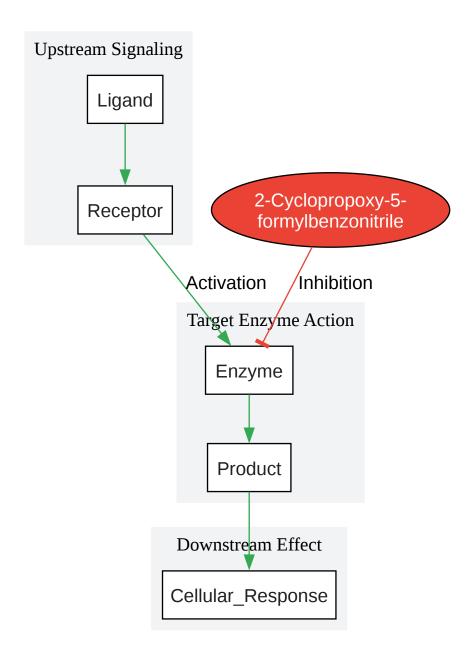
The structural motifs within **2-Cyclopropoxy-5-formylbenzonitrile**, namely the benzonitrile and the cyclopropyl group, are of interest in medicinal chemistry. Benzonitriles are present in a variety of bioactive molecules, and the cyclopropyl group is often used to introduce conformational rigidity and improve metabolic stability.

Hypothetical Signaling Pathway Involvement

Given its structure, **2-Cyclopropoxy-5-formylbenzonitrile** could be investigated as a potential inhibitor of enzymes where a nitrile group can interact with the active site. The following



diagram illustrates a hypothetical signaling pathway where such a molecule could act as an enzyme inhibitor, leading to a downstream cellular response.



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Caption: Hypothetical signaling pathway showing enzyme inhibition.

Safety and Handling



Specific safety data for **2-Cyclopropoxy-5-formylbenzonitrile** is not available. However, based on the analogous and well-documented compound 2-Fluoro-5-formylbenzonitrile, the following precautions should be taken. It should be handled by trained professionals in a well-ventilated area, using appropriate personal protective equipment (PPE).

Potential Hazards (inferred from 2-Fluoro-5-formylbenzonitrile):

- Harmful if swallowed, in contact with skin, or if inhaled.
- · Causes skin and serious eye irritation.
- May cause respiratory irritation.

Recommended PPE:

- Protective gloves
- Protective clothing
- Eye and face protection
- Respiratory protection if dust is generated

Conclusion

2-Cyclopropoxy-5-formylbenzonitrile is a chemical compound with potential for use in synthetic and medicinal chemistry. While detailed experimental data is currently scarce, this guide provides a foundational understanding of its properties, a plausible synthetic route, and a conceptual framework for its potential applications. Further experimental investigation is necessary to fully characterize this molecule and explore its utility in drug discovery and other areas of chemical research.

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